molecular formula C6H7N5O4 B14563516 N-Carbamoyl-1-methyl-3-nitro-1H-pyrazole-4-carboxamide CAS No. 61716-86-7

N-Carbamoyl-1-methyl-3-nitro-1H-pyrazole-4-carboxamide

Cat. No.: B14563516
CAS No.: 61716-86-7
M. Wt: 213.15 g/mol
InChI Key: IRFKDFVCYPQTJF-UHFFFAOYSA-N
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Description

N-Carbamoyl-1-methyl-3-nitro-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbamoyl-1-methyl-3-nitro-1H-pyrazole-4-carboxamide typically involves the reaction of pyrazole-3-carboxylic acids with nitro and carbamoyl substituents. One common method includes the reaction of pyrazole-3-carboxylic acid with nitrobenzene and carbamoyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-Carbamoyl-1-methyl-3-nitro-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Carbamoyl-1-methyl-3-nitro-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins involved in cell proliferation, leading to its antiproliferative effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3-nitro-1H-pyrazole-4-carboxamide
  • N-Carbamoyl-1-methyl-3-amino-1H-pyrazole-4-carboxamide
  • N-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid

Uniqueness

N-Carbamoyl-1-methyl-3-nitro-1H-pyrazole-4-carboxamide stands out due to its unique combination of nitro and carbamoyl groups, which confer distinct chemical reactivity and biological activity. Its potential as a lead compound for anticancer agents and its versatility in synthetic applications make it a valuable compound in both research and industry .

Properties

CAS No.

61716-86-7

Molecular Formula

C6H7N5O4

Molecular Weight

213.15 g/mol

IUPAC Name

N-carbamoyl-1-methyl-3-nitropyrazole-4-carboxamide

InChI

InChI=1S/C6H7N5O4/c1-10-2-3(4(9-10)11(14)15)5(12)8-6(7)13/h2H,1H3,(H3,7,8,12,13)

InChI Key

IRFKDFVCYPQTJF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)[N+](=O)[O-])C(=O)NC(=O)N

Origin of Product

United States

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